(2S,5s)-5-methyl-2-phenylmorpholine
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Overview
Description
(2S,5S)-5-methyl-2-phenylmorpholine is a chiral morpholine derivative with a unique structure that includes a phenyl group and a methyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-methyl-2-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and methylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the morpholine ring. This can be achieved through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,5S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-methyl-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or methyl groups.
Scientific Research Applications
(2S,5S)-5-methyl-2-phenylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of morpholine derivatives with biological targets.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-hydroxy-2-piperidinecarboxylic acid: Another chiral morpholine derivative with different functional groups.
(2S,5S)-2,5-diphenylmorpholine: A similar compound with two phenyl groups instead of one.
Uniqueness
(2S,5S)-5-methyl-2-phenylmorpholine is unique due to its specific chiral configuration and the presence of both phenyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2S,5S)-5-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
LQHGEOIBMBXJGV-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@H]1CO[C@H](CN1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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